5-Eicosene, (E)-
Overview
Description
5-Eicosene, (E)-, also known as (5E)-5-Icosene, is a chemical compound with the molecular formula C20H40 . It has an average mass of 280.532 Da and a monoisotopic mass of 280.312988 Da .
Molecular Structure Analysis
The molecular structure of 5-Eicosene, (E)- consists of a chain of 20 carbon atoms with a double bond between the 5th and 6th carbon atoms from one end . The molecule has 16 freely rotating bonds .Physical And Chemical Properties Analysis
5-Eicosene, (E)- has a density of 0.8±0.1 g/cm³. It has a boiling point of 354.3±9.0 °C at 760 mmHg. The compound has a vapour pressure of 0.0±0.4 mmHg at 25°C and an enthalpy of vaporization of 57.6±0.8 kJ/mol. Its flash point is 174.2±9.7 °C .Scientific Research Applications
Pheromonal Component in Honey Bees
5-Eicosene is a significant component in the pheromones of honey bees. Research by Pickett, Williams, and Martin (2004) found that (Z)-11-eicosen-1-ol, a compound related to 5-eicosene, is secreted by the sting apparatus of worker honey bees and plays a role in eliciting stinging behavior, similar to known alarm pheromones (Pickett, Williams, & Martin, 2004).
Synthetic Applications
Coxon, Douglas, and Minnikin (2003) demonstrated the use of 1-eicosene in synthetic chemistry. They developed a facile synthesis method for (Z)-tetracos-5-enoic acid from 1-eicosene, illustrating its utility in creating complex organic compounds (Coxon, Douglas, & Minnikin, 2003).
Isolation from Plant Leaves
In a 2020 study, Ihenetu, Igwe, Nnaji, and Ejezie isolated 1-eicosene from the leaves of Baphia nitida, indicating its presence in certain plant species and potential for various applications in natural product chemistry (Ihenetu, Igwe, Nnaji, & Ejezie, 2020).
Application in Polymer Science
Walter et al. (2000) explored the use of 1-eicosene in the production of polyethylene copolymers. Their research highlights the role of 1-eicosene in modifying the thermal behavior and crystallinity of polyethylene, offering potential applications in material science (Walter et al., 2000).
Environmental Presence and Persistence
Olukanni, Audu, and Waziri (2020) detected (E)-3-eicosene, a variant of 5-eicosene, as a persistent residue in Kura irrigation farmland soils, suggesting its environmental stability and potential implications in ecological studies (Olukanni, Audu, & Waziri, 2020).
properties
IUPAC Name |
(E)-icos-5-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h9,11H,3-8,10,12-20H2,1-2H3/b11-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJSGJWTKHSNMK-PKNBQFBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880872 | |
Record name | 5-eicosene, (e)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30880872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-icos-5-ene | |
CAS RN |
74685-30-6 | |
Record name | 5-eicosene, (e)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30880872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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